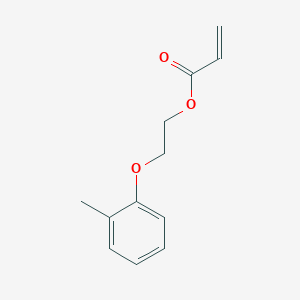
2-(2-Methylphenoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of 2-(2-methylphenoxy)ethanol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)ethyl prop-2-enoate typically involves the esterification of 2-(2-methylphenoxy)ethanol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or ion exchange resin. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the crude ester is purified through processes such as distillation or recrystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-(2-Methylphenoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethylphenoxy)ethyl prop-2-enoate
- 2-(2-Methoxyphenoxy)ethyl prop-2-enoate
- 2-(2-Chlorophenoxy)ethyl prop-2-enoate
Uniqueness
2-(2-Methylphenoxy)ethyl prop-2-enoate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in its chemical and biological properties compared to similar compounds .
Properties
CAS No. |
114496-17-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-12(13)15-9-8-14-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3 |
InChI Key |
BWTPZNAZVBTPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


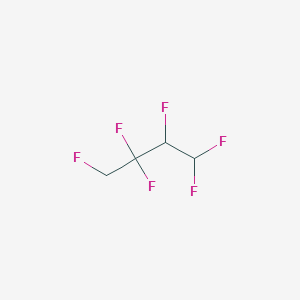
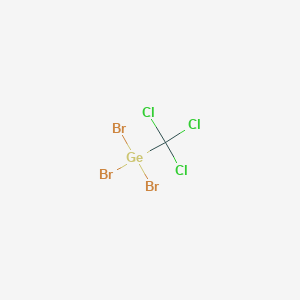
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
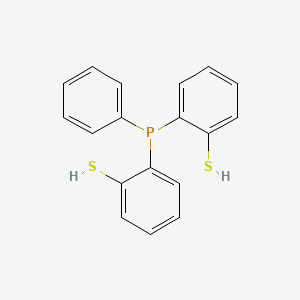
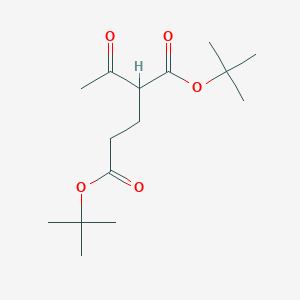
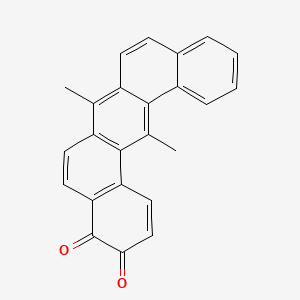
acetate](/img/structure/B14310976.png)
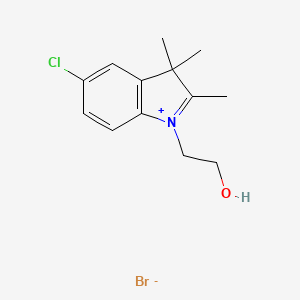
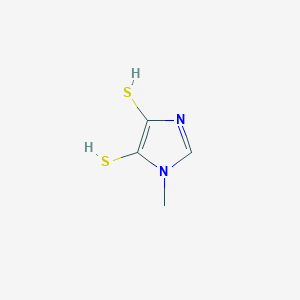
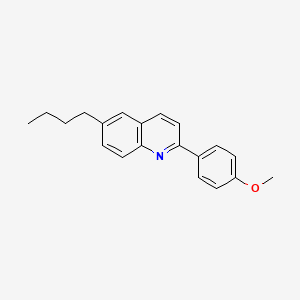
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
